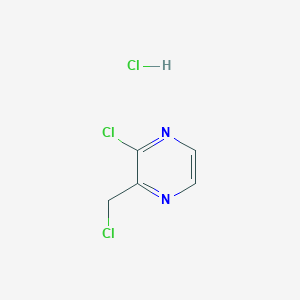

2-Chloro-3-(chloromethyl)pyrazine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAORGCDNTHIVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various pharmaceuticals, suggesting that its targets could vary depending on the final product it is used to produce.

Biological Activity

2-Chloro-3-(chloromethyl)pyrazine hydrochloride is a chlorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C5H4Cl2N2·HCl, is primarily studied for its antibacterial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula: C5H4Cl2N2·HCl

- Molecular Weight: 197.46 g/mol

- CAS Number: 1416354-33-0

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, influencing enzymatic activities and cellular signaling pathways. The compound may exhibit its effects through:

- Inhibition of Enzymatic Pathways: It can bind to enzymes involved in critical metabolic processes, potentially disrupting bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signal Transduction: The compound may interfere with signaling pathways such as the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial properties against various pathogens. A study evaluated its efficacy against gram-positive and gram-negative bacteria using the agar-well diffusion method. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Pseudomonas aeruginosa | 100 µM |

This table illustrates the compound's potential as a broad-spectrum antimicrobial agent, particularly effective against Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The findings from this study are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of various pyrazine derivatives, including this compound, against hospital-acquired infections. The results indicated that this compound significantly inhibited growth in resistant strains of bacteria, highlighting its potential for treating infections caused by multidrug-resistant organisms .

- Cancer Cell Proliferation Inhibition : In a preclinical study, researchers tested the effects of this compound on human cancer cell lines. The results showed that it effectively reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-3-(chloromethyl)pyrazine hydrochloride has the molecular formula . Its structure includes two chlorine atoms attached to a pyrazine ring, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound is primarily noted for its role as an intermediate in the synthesis of bioactive molecules. It has been investigated for:

- Antimicrobial Activity : Research indicates that derivatives of chlorinated pyrazines exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Agents : Studies have shown that pyrazine derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .

Agrochemicals

This compound is utilized in the synthesis of agrochemical products. Its chlorinated structure enhances the efficacy of herbicides and pesticides by improving their interaction with target organisms. The compound serves as a precursor for creating more complex agrochemical agents that are effective against a range of pests and diseases .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block:

- Synthesis of Heterocycles : It is used in the preparation of various heterocyclic compounds, which are essential in pharmaceuticals and materials science.

- Functionalization Reactions : The presence of chloromethyl groups allows for further functionalization, enabling the introduction of diverse substituents to tailor chemical properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various chlorinated pyrazines, including 2-chloro-3-(chloromethyl)pyrazine. The results demonstrated that compounds with chloromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .

Case Study 2: Synthesis of Anticancer Agents

Research conducted at a pharmaceutical company highlighted the synthesis pathway involving this compound for creating novel anticancer agents. The synthesized compounds showed promising results in inhibiting tumor growth in vitro, indicating potential for further development into therapeutic drugs .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Hydrazine : Replacing the chloromethyl group in the target compound with a hydrazine moiety (as in 2Cl3HP) reduces electrophilicity but enhances hydrogen-bonding capacity, favoring antimicrobial activity .

- Methyl vs. Chloromethyl : Ligustrazine HCl’s methyl groups confer lipophilicity, improving blood-brain barrier penetration for cardiovascular applications, whereas the chloromethyl group in the target compound increases reactivity for covalent bonding in PROTAC synthesis .

- Piperazine Modifications : Piperazine-substituted analogs (e.g., ) exhibit enhanced solubility and receptor-binding affinity due to the basic nitrogen atoms, making them suitable for CNS-targeted therapies.

Pharmacological and Physicochemical Properties

| Property | 2-Chloro-3-(chloromethyl)pyrazine HCl | 2Cl3HP | Ligustrazine HCl | (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl |

|---|---|---|---|---|

| Aqueous Solubility | High (due to HCl salt) | Moderate | High | Very high (piperazine enhances solubility) |

| LogP | 1.8 (estimated) | 0.9 | 2.5 | 1.2 |

| Cytotoxicity (IC₅₀) | 5–20 µM (varies by cell line) | >100 µM | N/A | 10–50 µM |

| Thermal Stability | Stable up to 150°C | Degrades above 100°C | Stable up to 200°C | Stable up to 180°C |

Notable Findings:

- The hydrochloride salt form of the target compound improves solubility for in vitro assays, whereas non-ionic analogs like 2Cl3HP require DMSO for dissolution .

- Piperazine-containing derivatives exhibit lower cytotoxicity thresholds, likely due to enhanced cellular uptake .

Preparation Methods

Direct Chlorination of Methylpyrazine Derivatives

One classical approach involves the direct chlorination of methylpyrazine compounds under controlled conditions to introduce chlorine atoms selectively at the 2- and 3-positions of the pyrazine ring. This method typically uses chlorinating agents such as chlorine gas or N-chlorosuccinimide in solvents like carbon tetrachloride or dichloromethane, with temperature control to avoid over-chlorination or decomposition.

For example, 2-methylpyrazine is chlorinated by heating in a solvent to yield 2-chloro-3-(chloromethyl)pyrazine as a major product.

Reaction conditions: temperature around 240-250 °C for chlorination in carbon tetrachloride; solvent choice is critical to control selectivity and yield.

Hydrochloride Salt Formation

After obtaining 2-chloro-3-(chloromethyl)pyrazine, conversion to its hydrochloride salt is performed by treatment with hydrochloric acid or by crystallization from suitable solvents containing HCl. This step stabilizes the compound and improves handling properties.

Based on patent literature and research data:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| A | Direct chlorination of 2-methylpyrazine | Chlorine gas in carbon tetrachloride, 240-250 °C | Produces 2-chloro-3-(chloromethyl)pyrazine |

| B | Isolation and purification | Solvent removal, crystallization | Purified 2-chloro-3-(chloromethyl)pyrazine obtained |

| C | Formation of hydrochloride salt | Treatment with HCl in methanol or similar solvent | Stabilized hydrochloride salt |

Reaction via Glycine Benzophenone Imine Intermediate

A more recent method involves the reaction of glycine benzophenone imine derivatives with 2,3-dichloropyrazine under basic conditions, followed by hydrolysis to yield pyrazine-methylamine derivatives. Although this route targets amine derivatives, it can be adapted for chloromethyl pyrazine intermediates by controlling substitution patterns.

Reaction conditions include use of bases such as potassium carbonate or triethylamine in solvents like dichloromethane or toluene at 0–40 °C.

This method avoids direct formation of lachrymatory halomethyl pyrazines, improving safety and selectivity.

Selectivity and Yield: Direct chlorination methods require precise temperature and solvent control to maximize yield of 2-chloro-3-(chloromethyl)pyrazine while minimizing side products such as over-chlorinated or polymerized materials.

Safety Considerations: The lachrymatory nature of halomethyl pyrazines necessitates careful handling and containment during synthesis.

Purification: Crystallization of the hydrochloride salt improves stability and facilitates isolation, as the free base form is often volatile and sensitive.

Environmental Impact: Use of chlorinated solvents and reagents demands appropriate waste management and recycling protocols to minimize environmental footprint.

| Parameter | Direct Chlorination Method | Glycine Benzophenone Imine Route |

|---|---|---|

| Starting Material | 2-Methylpyrazine | Glycine benzophenone imine + 2,3-dichloropyrazine |

| Chlorinating Agent | Cl2 gas | Not applicable (nucleophilic substitution) |

| Solvent | CCl4, CH2Cl2 | CH2Cl2, toluene, EtOAc |

| Temperature | 240-250 °C | 0 to 40 °C |

| Base | None (acidic conditions) | K2CO3, Cs2CO3, or Et3N |

| Yield | Moderate to high (varies) | Moderate, overall >50% for amine derivatives |

| Product Form | 2-Chloro-3-(chloromethyl)pyrazine hydrochloride | Pyrazine-methylamine derivatives |

The preparation of this compound primarily relies on controlled direct chlorination of methylpyrazine derivatives, followed by salt formation for stabilization. Alternative synthetic approaches via nucleophilic substitution on dichloropyrazine offer safer and potentially more selective routes. Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity. The hydrochloride salt form enhances handling and storage stability.

Q & A

Q. What protocols ensure safe handling of this compound in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.